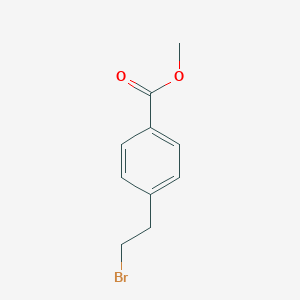

4-(2-Bromethyl)benzoesäuremethylester

Übersicht

Beschreibung

“Methyl 4-(2-bromoethyl)benzoate” is an ester derivative of a bromoalkylated benzoic acid . The molecules of this compound are almost planar .

Molecular Structure Analysis

The molecular structure of “Methyl 4-(2-bromoethyl)benzoate” is C10H11BrO2 . The ester group in the molecule is slightly twisted out of the plane of the central aromatic ring .Physical and Chemical Properties Analysis

“Methyl 4-(2-bromoethyl)benzoate” is a colorless or white to yellow solid or liquid . It has a molecular weight of 243.1 . The compound’s density is 1.402±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen

Chemische Synthese

“4-(2-Bromethyl)benzoesäuremethylester” ist ein wichtiges Zwischenprodukt in der chemischen Synthese . Es spielt aufgrund seiner Reaktivität mit einer Vielzahl von Substanzen eine entscheidende Rolle bei der Herstellung verschiedener anderer Verbindungen .

Arzneimittelzwischenprodukt

Diese Verbindung ist auch ein wichtiges Zwischenprodukt für Arzneimittel . Es kann bei der Synthese verschiedener Arzneimittel verwendet werden und trägt so zur Entwicklung neuer Medikamente bei .

Synthese von 9-O-(4-Carboxybenzyl)berberin (CBB)

“this compound” kann bei der Synthese von 9-O-(4-Carboxybenzyl)berberin (CBB) verwendet werden . Dies deutet auf seine mögliche Verwendung bei der Herstellung komplexer organischer Moleküle hin .

Synthese von Furo[2,3-d]pyrimidin- und Pyrrolo[2,3-d]pyrimidin-Analoga

Diese Verbindung kann bei der Synthese von drei-Kohlenstoff-verbrückten 5-substituierten Furo[2,3-d]pyrimidin- und 6-substituierten Pyrrolo[2,3-d]pyrimidin-Analoga verwendet werden . Diese Analoga werden als Antifolate eingesetzt , eine Art von Medikament, das die Aktivität von Folsäure, einem Vitamin, das Krebszellen zum Überleben benötigen, hemmen kann.

Zellanalysemethoden

“this compound” kann in Zellanalysemethoden verwendet werden . Dies deutet auf seine mögliche Anwendung in der biologischen Forschung hin, insbesondere in der Untersuchung zellulärer Prozesse

Safety and Hazards

Wirkmechanismus

Target of Action

Methyl 4-(2-bromoethyl)benzoate is a chemical compound with the molecular formula C10H11BrO2

Mode of Action

They can undergo nucleophilic substitution reactions , which could potentially lead to the modification of biomolecules in the cell. This reactivity might be responsible for the compound’s biological effects.

Pharmacokinetics

The compound’s physical properties, such as its molecular weight (2431 g/mol) , may influence its pharmacokinetic behavior.

Biochemische Analyse

Biochemical Properties

It is known that benzylic halides, such as Methyl 4-(2-bromoethyl)benzoate, can undergo nucleophilic substitution reactions . In these reactions, the bromine atom on the benzylic position can be replaced by other groups, potentially allowing Methyl 4-(2-bromoethyl)benzoate to interact with various enzymes, proteins, and other biomolecules. The exact nature of these interactions would depend on the specific biochemical context.

Molecular Mechanism

It is known that benzylic halides can participate in nucleophilic substitution reactions . This suggests that Methyl 4-(2-bromoethyl)benzoate could potentially bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression through these reactions.

Eigenschaften

IUPAC Name |

methyl 4-(2-bromoethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO2/c1-13-10(12)9-4-2-8(3-5-9)6-7-11/h2-5H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNNUQHJWFIPTLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60442144 | |

| Record name | Methyl 4-(2-bromoethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60442144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136333-97-6 | |

| Record name | Methyl 4-(2-bromoethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60442144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-Methoxybenzyl)-2,3-dihydro-imidazo[1,2-A]pyridin-1-ium](/img/structure/B179068.png)

![1-Propene, 3-[2-(2-methoxyethoxy)ethoxy]-](/img/structure/B179075.png)